molecular formula C12H3Cl5O B044125 2,3,4,7,8-Pentachlorodibenzofuran CAS No. 57117-31-4

2,3,4,7,8-Pentachlorodibenzofuran

Cat. No. B044125
CAS RN: 57117-31-4
M. Wt: 340.4 g/mol
InChI Key: OGBQILNBLMPPDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of PeCDF and its congeners involves complex chemical reactions, often starting from simpler dibenzofurans or related chlorinated precursors. A study on the synthesis and analytical characterization of PeCDFs highlighted the challenges and methodologies for synthesizing such compounds, providing insights into their molecular structure through gas chromatography and mass spectrometric techniques (Chittim et al., 1986).

Molecular Structure Analysis

The molecular structure of PeCDF, determined through synthesis and analytical studies, reveals its complex chlorination pattern, which contributes to its stability and persistence in the environment. This structure underlies its affinity for biological systems and its toxicological potential.

Chemical Reactions and Properties

PeCDF interacts with cytochrome P-450 isozymes in the liver, suggesting its involvement in metabolic processes and its potential to affect various physiological functions through these interactions (Kuroki et al., 1986). Furthermore, its chemical stability and lipophilicity facilitate its accumulation in biological tissues, particularly in the liver and adipose tissue.

Scientific Research Applications

  • Carcinogenicity : PeCDF has been classified as carcinogenic to humans (Group 1 by IARC) due to sufficient evidence of carcinogenicity in experimental animals and specific action mechanisms (Apostoli, Bergonzi, & Catalani, 2011). Studies have shown tumor formation in rats upon subcutaneous administration of PeCDF (Nishizumi, 1989).

  • Enhancement of Hepatic Tumor Production : PeCDF enhances diethylnitrosamine-induced hepatic tumor production in rats, with significant accumulation in the liver (Nishizumi & Masuda, 1986).

  • Photodegradation in Aquatic Environments : PeCDF experiences enhanced degradation rates in lake water, indicating potential pathways for environmental degradation (Friesen, Foga, & Loewen, 1996).

  • Acute Toxicity : The acute toxicity of PeCDF in rats is dose-dependent and includes symptoms such as body weight loss, hair loss, hypoactivity, and death (Brewster, Uraih, & Birnbaum, 1988).

  • Vitamin A Depletion and Hepatic Enzyme Induction : PeCDF causes vitamin A depletion and hepatic enzyme induction in rats (Wærn, Hanberg, Manzoor, & Ahlborg, 1990).

  • Cancer Potency Estimates : Research has been conducted to derive cancer potency estimates for PeCDF using both nonlinear and linear approaches, aiding in the development of toxicity criteria (Simon et al., 2008).

  • Toxicological Biomarkers : Proteomic analysis has identified toxicological biomarkers of PeCDF in proteins secreted by HepG2 cells, demonstrating its impact at the molecular level (Phark et al., 2012).

  • Dioxin-like Toxicity in Monkeys : PeCDF produces dioxin-like toxicity in monkeys, with a significant whole-body half-life, indicating its persistence and impact in biological systems (Brewster, Elwell, & Birnbaum, 1988).

Safety And Hazards

2,3,4,7,8-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

The recent National Toxicology Program (NTP) cancer bioassays for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,4,7,8-pentachlorodibenzofuran (4-PeCDF) permit a reevaluation of the current TEF value of 4-PeCDF . The data also allow for the derivation of relative potency factors (RPFs) for cancer, which are based not only on administered dose but also on potentially more informative dose metrics, such as liver concentration, area under the liver concentration curve, and lifetime average body burden .

properties

IUPAC Name

2,3,4,7,8-pentachlorodibenzofuran
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InChI

InChI=1S/C12H3Cl5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H
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InChI Key

OGBQILNBLMPPDP-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C12H3Cl5O
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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DSSTOX Substance ID

DTXSID7030066
Record name 2,3,4,7,8-Pentachlorodibenzofuran
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Molecular Weight

340.4 g/mol
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Physical Description

2,3,4,7,8-pentachlorodibenzofuran is a solid. (NTP, 1992), Solid; [CAMEO]
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Solubility

In water, 0.000235 mg/liter @ 23 °C
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Vapor Pressure

0.00000035 [mmHg], 2.63X10-9 mm Hg @ 25 °C
Record name 2,3,4,7,8-Pentachlorodibenzofuran
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Mechanism of Action

Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/
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Product Name

2,3,4,7,8-Pentachlorodibenzofuran

CAS RN

57117-31-4
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Melting Point

383 to 385 °F (NTP, 1992), 196-196.5 °C
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
JJ Diliberto, DE Burgin, LS Birnbaum - Toxicology and applied …, 1999 - Elsevier
TCDD is the prototype and most potent member of the highly lipophilic polyhalogenated aromatic hydrocarbons (PHAHs), which are persistent and ubiquitous environmental …
Number of citations: 0 www.sciencedirect.com
CD Hebert, MW Harris, MR Elwell… - Toxicology and applied …, 1990 - Elsevier
2,3,7,8-Tetrachlorodibenzo-p-dixoin (TCDD), 2,3,4,7,8-pentachlorodibenzofuran (PCDF), and 1,2,3,4,7,8-hexachlorodibenzofuran iHCDF) are highly toxic members of a class of …
Number of citations: 0 www.sciencedirect.com
TB Salisbury, JL Marcinkiewicz - Biology of reproduction, 2002 - academic.oup.com
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,4,7,8-pentachlorodibenzofuran (PCDF) are widespread environmental pollutants. TCDD is well known for its adverse effects on …
Number of citations: 0 academic.oup.com
K Yamada, Y Ishii, T Takeda, H Kuroki… - Fukuoka igaku zasshi …, 2015 - europepmc.org
The effect of cynaropicrin that is the major component of an edible plant, artichoke (Cynara scolymus) on 2, 3, 4, 7, 8-pentachlorodibenzofuran (PenCDF)-induced toxicity in mice was …
Number of citations: 0 europepmc.org
H YOSHIMURA, JUN KUROKI, N KOGA… - Journal of …, 1984 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals———14C-PenCDF (1.1 mCi/mmol, radiochemical purity> 99.9%) and non-labeled PenCDF were synthesized by the method reported …
Number of citations: 0 www.jstage.jst.go.jp
National Toxicology Program - … technical report series, 2006 - pubmed.ncbi.nlm.nih.gov
DIOXIN TOXIC EQUIVALENCY FACTOR EVALUATION OVERVIEW: Polyhalogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) have the ability to …
Number of citations: 0 pubmed.ncbi.nlm.nih.gov
RA Budinsky, EL LeCluyse, SS Ferguson… - Toxicological …, 2010 - academic.oup.com
The concentration dose response for aryl hydrocarbon receptor (AHR)-mediated CYP1A1 and CYP1A2 messenger RNA (mRNA) induction and enzyme activity was determined in …
Number of citations: 0 academic.oup.com
YA BANKS, DW Brewster… - Toxicological …, 1990 - academic.oup.com
Age-Related Changes in Dermal Absorption of 2,3,7,8-Tetrachlorodibenzo- p-dioxin and 2,3,4,7,8-Pentachlorodibenzofuran1 The skin Page 1 FUNDAMENTAL AND APPLIED …
Number of citations: 0 academic.oup.com
JC Hervé, DLD Crump, KK McLaren… - Environmental …, 2010 - Wiley Online Library
Concentration‐dependent effects of 2,3,7,8‐tetrachlorodibenzo‐p‐dioxin (TCDD), 2,3,4,7,8‐pentachlorodibenzofuran (PeCDF), and 2,3,7,8‐tetrachlorodibenzofuran (TCDF) on …
Number of citations: 0 setac.onlinelibrary.wiley.com
J Taura, T Takeda, M Fujii, Y Hattori, Y Ishii… - Toxicology and applied …, 2014 - Elsevier
The effect of 2,3,4,7,8-pentachlorodibenzofuran (PnCDF) on the fetal pituitary–gonad axis was compared with that produced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in Wistar rats…
Number of citations: 0 www.sciencedirect.com

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